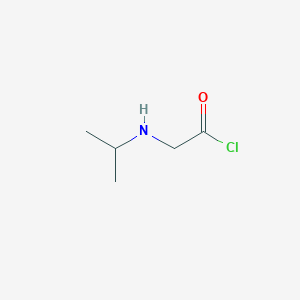
2-(Isopropylamino)acetyl chloride
説明
2-(Isopropylamino)acetyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of acetyl chloride, where the acetyl group is substituted with an isopropylamino group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)acetyl chloride can be synthesized through the reaction of isopropylamine with acetyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction is as follows:
CH3COCl+(CH3
生物活性
2-(Isopropylamino)acetyl chloride, also known as isopropylaminoacetyl chloride, is a chemical compound with notable biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1353941-04-4
- Molecular Formula : C5H10ClN
The biological activity of this compound primarily involves its role as an acylation agent. It can modify proteins and enzymes through acylation, which can lead to various biochemical effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is implicated in the anticancer activity of related compounds.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.075 |
| Compound B | Hs578T | 0.033 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related phenylmethanamine derivatives have been explored, revealing effectiveness against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity Study
A study evaluated a series of phenylmethanamine derivatives for their anticancer activity against MCF-7 cells. Modifications at specific positions significantly enhanced potency, indicating that structural variations can lead to improved therapeutic efficacy.
Antimicrobial Testing
Another investigation focused on the antibacterial efficacy of similar compounds, demonstrating promising results against several pathogenic bacteria. This suggests potential for therapeutic use in infections.
Biochemical Pathways and Effects
The compound influences various biochemical pathways:
- Metabolic Pathways : It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels.
- Transport and Distribution : The transport within cells is essential for its function; it interacts with specific transporters that facilitate movement and localization.
- Subcellular Localization : Targeting specific organelles or compartments through post-translational modifications plays a key role in its biological effects.
特性
IUPAC Name |
2-(propan-2-ylamino)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRRFKJZMLUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















